Product packaging for Glycocholic acid ethyl ester(Cat. No.:CAS No. 517904-33-5)

Glycocholic acid ethyl ester

Cat. No.: B2897253
CAS No.: 517904-33-5
M. Wt: 493.685
InChI Key: IUMZSPQFQUFAHS-OOEFBJQNSA-N
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Description

Contextualization within Bile Acid Metabolism and Conjugation Pathways

Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver. nih.gov To increase their water solubility and amphipathic nature, they undergo conjugation with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile. nih.gov This N-acyl amidation is a critical step in the formation of bile salts, which are essential for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. nih.govbiosynth.com

Glycocholic acid is the product of the conjugation of cholic acid with glycine. google.com Glycocholic acid ethyl ester is the ethyl ester form of this conjugated bile acid. Although it is not synthesized in the body, its structure is closely related to the natural bile acids that participate in enterohepatic circulation. This structural similarity allows it to be used in research to probe the mechanisms of bile acid transport and metabolism. For instance, studies have utilized glycocholic acid to investigate bile acid synthesis disorders and as a treatment to improve fat-soluble vitamin absorption in patients with defects in bile acid amidation. nih.gov

Significance as a Synthetic Intermediate for Bile Acid Conjugates

One of the primary roles of this compound in research is as a synthetic intermediate for the preparation of other bile acid conjugates. Its ethyl ester group provides a reactive site that can be chemically modified to create a variety of derivatives. This is particularly useful for synthesizing labeled compounds or for attaching other molecules to the bile acid scaffold.

Improved procedures for the synthesis of glycine and taurine conjugates of bile acids have been developed using peptide coupling reagents, which can involve the use of ethyl esters. researchgate.net For example, the synthesis of glycocholic acid can be achieved through the hydrolysis of this compound under alkaline conditions. frontiersin.org This process typically involves reacting cholic acid with glycine ethyl ester hydrochloride. frontiersin.org Different synthetic methods, such as the mixed anhydride (B1165640) method, can be employed to produce high-purity this compound, which is then hydrolyzed to yield the final glycocholic acid product. google.com These synthetic routes are crucial for producing bile acid derivatives in high yields for research and potential therapeutic applications. google.comgoogleapis.comgoogleapis.com

The following table summarizes the key reactants and products in the synthesis of glycocholic acid via its ethyl ester intermediate.

ReactantsIntermediateFinal Product
Cholic acid, Glycine ethyl ester hydrochlorideThis compoundGlycocholic acid

Overview of its Role in Chemical Biology Research

The unique properties of this compound make it a valuable tool in chemical biology. Its amphipathic nature, with both hydrophobic and hydrophilic regions, allows it to interact with biological membranes and proteins. This has led to its use in studies of bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT), which is crucial for the reabsorption of bile acids in the intestine. nih.gov

Researchers have synthesized glycocholic acid-conjugated nanoparticles to study their transport in various cell models, including cancer cells that express bile acid transporters. nih.govnih.gov These studies aim to understand the mechanisms of endocytosis and intracellular transport of bile acid-modified nanoparticles, which could have implications for targeted drug delivery. nih.gov The ability to modify this compound allows for the creation of probes to investigate the interactions between bile acids and their receptors, furthering our understanding of the complex signaling pathways regulated by bile acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H47NO6 B2897253 Glycocholic acid ethyl ester CAS No. 517904-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO6/c1-5-35-25(34)15-29-24(33)9-6-16(2)19-7-8-20-26-21(14-23(32)28(19,20)4)27(3)11-10-18(30)12-17(27)13-22(26)31/h16-23,26,30-32H,5-15H2,1-4H3,(H,29,33)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMZSPQFQUFAHS-VVHBOOHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Glycocholic Acid Ethyl Ester

Precursor Synthesis Pathways of Glycocholic Acid Ethyl Ester

The primary route to obtaining this compound is through the chemical modification of cholic acid, a naturally occurring bile acid. This process involves the formation of an amide bond between cholic acid and the amino acid glycine (B1666218), followed by esterification. Specifically, the synthesis is centered on the esterification of cholic acid with glycine ethyl ester. This pathway is significant as it builds the core structure of the target molecule by linking the steroidal bile acid with the ethyl ester of glycine. The subsequent sections will delve into the specific methodologies employed to achieve this transformation, focusing on the activation of the carboxylic acid group of cholic acid to facilitate its reaction with the amine group of glycine ethyl ester.

Esterification of Cholic Acid with Glycine Ethyl Ester

The esterification of cholic acid with glycine ethyl ester is a key transformation that can be achieved through several synthetic strategies. The core of this reaction is the formation of an amide bond between the carboxyl group of cholic acid and the amino group of glycine ethyl ester. Two prominent approaches to facilitate this coupling are the mixed anhydride (B1165640) methodology and the use of condensation agents.

The mixed anhydride method is a widely utilized technique for the synthesis of this compound. This approach involves the activation of the carboxylic acid group of cholic acid by converting it into a more reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of glycine ethyl ester, leading to the formation of the desired amide linkage.

Alkyl chloroformates are common reagents for generating the mixed anhydride of cholic acid. Ethyl chloroformate is a frequently used example, although others like methyl chloroformate and propyl chloroformate can also be employed. The reaction involves treating cholic acid with an alkyl chloroformate in the presence of a base, such as a trialkylamine (e.g., triethylamine (B128534) or tributylamine), which facilitates the formation of the mixed anhydride. In some variations, isobutyl chloroformate has been used as an alternative to the highly toxic ethyl chloroformate. The use of pivaloyl chloride has also been reported, which can lead to higher yields and purity of the final product compared to ethyl chloroformate.

The choice of solvent is critical in the mixed anhydride synthesis of this compound. Traditionally, solvents like dimethylformamide (DMF) or dioxane have been used. In these conventional methods, both cholic acid and glycine hydrochloride ethyl ester are dissolved in the solvent, and a base is added to free the glycine ethyl ester and form the cholic acid salt. However, a significant drawback of forming the amide bond in aqueous media is a drastic reduction in reaction efficiency.

More recent advancements have introduced the use of acetone (B3395972) or aqueous acetone as the reaction medium. This has been shown to be advantageous as it allows for the direct use of the mixed anhydride suspension in the subsequent reaction with an aqueous solution of glycine ethyl ester, thereby avoiding a filtration step to remove the hydrochloride amine byproduct.

Optimizing reaction parameters such as temperature and stirring time is crucial for maximizing the yield and purity of this compound. The formation of the mixed anhydride of cholic acid is typically carried out at low temperatures, generally between 0 and 5°C. After the addition of the alkyl chloroformate, the mixture is stirred for a short period, for instance, 15-20 minutes, while maintaining this low temperature.

Following the formation of the mixed anhydride, the aqueous solution of glycine ethyl ester is added, and the reaction mixture is stirred for an extended period. A common stirring time is approximately 12 hours. These controlled conditions help to ensure the efficient formation of the desired product while minimizing side reactions. One study reported a yield of 82% for the crude this compound using this method. Subsequent purification steps can further improve the purity, with total impurities being less than 0.7%.

Table 1: Research Findings on Mixed Anhydride Synthesis of this compound

Parameter Details
Alkyl Chloroformates Ethyl chloroformate, Methyl chloroformate, Propyl chloroformate, Isobutyl chloroformate, Pivaloyl chloride
Reaction Solvents Dimethylformamide (DMF), Dioxane, Acetone, Aqueous Acetone
Base Triethylamine, Tributylamine
Temperature 0-5°C for mixed anhydride formation
Stirring Time ~12 hours for aminolysis
Crude Yield 82%
Purity < 0.7% total impurities after purification

An alternative to the mixed anhydride method is the use of condensation agents to facilitate the amide bond formation between cholic acid and glycine ethyl ester. This method involves activating the carboxyl group of cholic acid with a specific condensing agent, which forms a reactive intermediate that readily reacts with the amine group of glycine or its ester.

A variety of condensation agents have been employed for this purpose. Some of the most commonly used include dicyclohexylcarbodiimide (B1669883) (DCC), N,N-diisopropylethylamine (EDIA), and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ). More recently, other agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and N-Carbonyl Diimidazole (CDI) have been utilized, with DMT-MM reportedly yielding higher results than EEDQ. In some instances, a one-pot method using a condensing agent has been developed, which simplifies the operational steps and can lead to high yields of the final product after hydrolysis.

Table 2: Condensation Agents for this compound Synthesis

Condensation Agent Abbreviation
Dicyclohexylcarbodiimide DCC
N,N-diisopropylethylamine EDIA
2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline EEDQ
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride DMT-MM
N-Carbonyl Diimidazole CDI
Condensation Agent-Mediated Esterification Approaches
Utilizing N-Carbamoyl Chloride Hydrochloride as a Condensing Agent

The use of N-carbamoyl chloride hydrochloride and its derivatives, such as azacarbene chloride hydrochloride, has been reported as an effective condensing agent for the synthesis of glycocholate esters. google.com In a one-pot synthesis approach, ursodeoxycholic acid and glycine ethyl ester hydrochloride are reacted in the presence of an azacarbene chloride hydrochloride condensing agent and triethylamine. google.com This method is noted for its high efficiency, with yields of the resulting glycocholate ester reaching over 90%. google.comfrontiersin.org The reaction is typically carried out in a solvent such as acetone under reflux conditions for several hours. google.com The subsequent hydrolysis of the ester under alkaline conditions yields glycocholic acid. frontiersin.org

Table 1: Synthesis of Glycocholate Ester using Azacarbene Chloride Hydrochloride Condensing Agent

Reactants Condensing Agent Solvent Reaction Conditions Yield Reference
Exploration of Alternative Condensing Agents (e.g., EEDQ, DMT-MM)

Alternative condensing agents have been explored to facilitate the synthesis of glycocholic acid esters.

EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) has been used as a condensation reagent to react cholic acid with ethyl glycinate (B8599266) hydrochloride, yielding derivatives of glycocholate. google.com This method, however, has been noted to require microwave assistance, which may not be suitable for large-scale production. google.com

DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) has emerged as a highly effective condensing agent. frontiersin.orgwikipedia.orgenamine.net Research has shown that DMT-MM can produce higher yields of labeled glycocholic acid compared to EEDQ. frontiersin.orgresearchgate.net The mechanism involves the reaction of a carboxylic acid with DMT-MM to form a highly reactive acyl-triazine ester, which is then readily attacked by an amine to form the amide bond. wikipedia.orgsantiago-lab.com This method is advantageous as it can be performed as a one-pot reaction and the by-products are water-soluble, simplifying purification. researchgate.netsantiago-lab.com

Table 2: Comparison of EEDQ and DMT-MM in Glycocholic Acid Synthesis

Condensing Agent Key Features Reported Yield Reference
EEDQ Requires microwave assistance for some applications. Not specified in provided context. google.com
One-Pot Synthesis Strategies for Glycocholic Acid Esters

One-pot synthesis strategies are favored for their operational simplicity and efficiency in producing glycocholic acid esters, which are then hydrolyzed to yield glycocholic acid. frontiersin.org These methods combine the condensation and esterification steps without the need for isolating intermediates.

For instance, a one-pot method utilizing N-carbamoyl chloride hydrochloride as a condensing agent with ursodeoxycholic acid and glycine ethyl ester hydrochloride has been reported to yield glycocholic acid in over 90% after hydrolysis. frontiersin.org Similarly, DMT-MM has been successfully employed in a one-pot reaction to prepare labeled glycocholic acid, which is valuable for clinical studies. frontiersin.orgresearchgate.net Another one-pot synthesis involves the in-situ generation of lithocholic acid sulfate (B86663), which then reacts with taurine (B1682933) to produce taurolithocholic acid sulfate in a 98% yield, showcasing the high efficiency of such strategies. nih.gov A patent also describes a "one-pot method" using an azacarbene derivative as a condensing agent that can achieve yields of over 90% for glycocholate synthesis in a variety of solvents. google.com

Acyl Chloride Method for Bile Acid Ester Synthesis

The acyl chloride method involves the conversion of a carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form an ester. chemguide.co.uklibretexts.org This method has been applied to the synthesis of bile acid esters. frontiersin.orgnih.gov For example, cholic acid can be converted to its acyl chloride, which then reacts with glycine ethyl ester. frontiersin.org However, this method is reported to have a very low utilization rate of only 8.1% for the synthesis of glycocholic acid, making it unsuitable for industrial-scale production. frontiersin.orgfrontiersin.org The reaction of steroid carboxylic acids with an acetyl chloride/alcohol reagent has been evaluated, with the ease of ester formation depending on the specific acid and alcohol used. nih.gov

Considerations and Challenges of the Azide (B81097) Method

The azide method has been utilized for the synthesis of glycocholic acid. google.comfrontiersin.org This method involves the preparation of an azido (B1232118) cholic acid intermediate at low temperatures, which then reacts with glycine to form glycocholic acid. google.com Despite its application, the azide method presents several challenges.

The intermediate, azido cholic acid, has poor stability and poses potential safety hazards, which is a significant drawback for large-scale preparation. google.com Other reported challenges include high reagent costs, difficulty in removing residual by-products, and a high demand for raw materials. frontiersin.org The reagents used are often sensitive to moisture, and the intermediates can be toxic, posing health risks to laboratory personnel and potential harm to the environment. frontiersin.org In the broader context of peptide synthesis, the azide method is known to have limitations and potential side reactions such as Curtius rearrangement and racemization. thieme-connect.com The introduction of multiple azide-containing residues in a sequence can also be challenging. nih.gov

Hydrolytic Transformations of this compound to Glycocholic Acid

The final step in many synthetic routes to glycocholic acid is the hydrolysis of the corresponding ethyl ester. This transformation is crucial for obtaining the final product in its desired form.

Alkaline Hydrolysis Mechanisms

Alkaline hydrolysis, also known as saponification, is the standard method for converting this compound to glycocholic acid. wikipedia.orgmasterorganicchemistry.com This reaction is typically carried out by heating the ester under reflux with a dilute alkali, such as sodium hydroxide (B78521) or potassium hydroxide solution. frontiersin.orggoogle.comchemguide.co.uk

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. ucalgary.calibretexts.org This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide ion as the leaving group and forming the carboxylic acid. wikipedia.orgucalgary.ca The resulting carboxylic acid is then deprotonated by the alkaline conditions to form the carboxylate salt (sodium or potassium glycocholate). masterorganicchemistry.com To obtain the free glycocholic acid, the reaction mixture is subsequently acidified. masterorganicchemistry.comgoogle.com

Alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher yields, and the products are often easier to separate. chemguide.co.uk Various protocols report high yields for the hydrolysis step, often exceeding 90%. google.comgoogle.comgoogleapis.com

Table 3: Conditions for Alkaline Hydrolysis of this compound

Base Solvent Temperature Time Yield of Glycocholic Acid Reference
Sodium Hydroxide Aqueous solution 50-70 °C 1-6 hours >90% google.com
Aqueous Soda or Potassium Not specified Not specified Not specified Not specified google.com
Potassium Carbonate Aqueous Ethanol (B145695) 100 °C 15 minutes Not specified researchgate.net

Table 4: List of Mentioned Compounds

Compound Name
This compound
Glycocholic acid
N-Carbamoyl Chloride Hydrochloride
EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline)
DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)
Cholic acid
Ursodeoxycholic acid
Glycine ethyl ester hydrochloride
Triethylamine
Acetone
Acyl chloride
Acetyl chloride
Azido cholic acid
Sodium hydroxide
Potassium hydroxide
Ethoxide
Sodium glycocholate
Potassium glycocholate
Taurolithocholic acid sulfate
Taurine
Lithocholic acid sulfate

Acidic and Neutral Hydrolysis Conditions

The hydrolysis of an ester, a reaction that splits the compound with water, can be catalyzed by either an acid or a base. github.iolibretexts.org In the context of this compound, these conditions lead to the cleavage of the ethyl ester bond to yield glycocholic acid and ethanol. Hydrolysis is technically a reaction with water, but it is often impractically slow without a catalyst. chemguide.co.uk

Acidic hydrolysis is the reverse of the esterification process. github.iolibretexts.org The reaction involves heating the ester with an excess of water, typically in the presence of a strong acid catalyst such as dilute hydrochloric acid or sulfuric acid. chemguide.co.uk This reaction is reversible and, therefore, does not proceed to completion, existing in an equilibrium state. github.iochemguide.co.uk

In contrast, hydrolysis under neutral conditions, using only water, is generally too slow to be of practical use in synthetic chemistry. chemguide.co.uk For this compound, the conversion to glycocholic acid is typically achieved through alkaline (basic) hydrolysis rather than acidic or neutral methods. frontiersin.org This process, also known as saponification, utilizes a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). github.iofrontiersin.org Unlike acidic hydrolysis, the reaction with a base is not reversible and goes to completion, making it a more efficient method for obtaining the carboxylic acid salt. github.iolibretexts.org The process involves the base as a reactant, not merely a catalyst. github.io

Optimization of Hydrolysis Reaction Parameters for Glycocholic Acid Yield

The efficient conversion of this compound to glycocholic acid is contingent on the optimization of the hydrolysis reaction parameters. The primary method employed is alkaline hydrolysis due to its irreversible nature, which drives the reaction to completion and ensures a high yield. github.iofrontiersin.org Strong aqueous bases, specifically sodium hydroxide (NaOH) or potassium hydroxide (KOH), are the preferred reagents for this transformation. frontiersin.orggoogle.comgoogle.com

Research and patent literature outline specific steps to maximize the purity and yield of the final glycocholic acid product. One critical optimization step involves the purification of the product mixture after hydrolysis. To remove any unreacted this compound, the aqueous solution is washed with ethyl acetate (B1210297) at a controlled pH, typically maintained between 6.5 and 7.5. google.com

Following the removal of impurities, the final step is the precipitation of pure glycocholic acid. This is achieved by acidifying the solution containing the sodium salt of glycocholic acid with a strong acid, such as 1N hydrochloric acid (HCl), until the pH reaches a range of 2.0 to 2.5. google.comgoogle.com This acidification converts the soluble salt into the less soluble free acid, causing it to precipitate out of the solution. google.com Through such optimized, multi-step processes that include alkaline hydrolysis followed by purification and controlled precipitation, yields of glycocholic acid can exceed 90%. frontiersin.org

Table 1: Optimization Parameters for Hydrolysis of this compound

ParameterCondition/ReagentPurposeReference(s)
Hydrolysis Agent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)To achieve complete, irreversible hydrolysis of the ester. frontiersin.orggoogle.comgoogle.com
Purification Step Washing with ethyl acetateTo eliminate residual, unhydrolyzed this compound. google.com
pH Control (Purification) pH maintained between 6.5 and 7.5To ensure effective separation of the ester impurity. google.com
Precipitation Agent Strong acid (e.g., HCl)To precipitate the free glycocholic acid from its salt solution. google.comgoogle.com
pH Control (Precipitation) pH adjusted to between 2.0 and 2.5To maximize the precipitation of the final product. google.com
Achievable Yield >90%Reflects the efficiency of the optimized process. frontiersin.org

Derivatization and Modification Strategies Involving this compound

Formation of Ethyl Esters for Analytical Characterization

The conversion of bile acids into their ethyl ester derivatives is a key strategy employed for their analytical characterization, particularly for methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net Bile acids in their natural state are often not volatile enough for direct GC analysis. researchgate.net The derivatization process, which forms bile acid ethyl esters, increases their volatility, making them suitable for this analytical technique. researchgate.net One described method involves the formation of ethyl esters from the carboxylic groups, followed by the formation of trimethylsilyl (B98337) ethers from the hydroxyl groups, to fully prepare the bile acids for GC-MS analysis. researchgate.net

This derivatization approach is consistent with other methods used to analyze different types of organic compounds in complex mixtures. researchgate.net The formation of N(O,S)-ethoxycarbonyl ethyl esters, for example, is a known technique for the determination of amino acids by capillary gas chromatography. researchgate.net While effective, it is also noted that bile acid ethyl esters can sometimes form infrequently and unintentionally during routine analysis if ethanol is present in the sample or reagents, a phenomenon that has been identified by gas chromatography and mass spectrometry. nih.govpasteur.fr

Synthesis of Isotope-Labeled Glycocholic Acid Derivatives from Ethyl Glycinate Esters

The synthesis of isotope-labeled glycocholic acid is of significant interest, particularly for its use in diagnostic breath tests. researchgate.net These labeled compounds are typically synthesized by coupling a bile acid with an isotope-labeled glycine ethyl ester, followed by hydrolysis of the resulting ester intermediate.

One prominent example is the synthesis of [1-¹³C]glycocholic acid. researchgate.net This compound can be prepared in excellent yield through a one-pot reaction using ethyl [1-¹³C]glycinate hydrochloride as a key precursor. researchgate.net This method is valued for its simplicity and suitability for laboratory-scale preparation. researchgate.net Another approach for preparing ¹³C-labeled glycocholic acid utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent, which has been reported to provide higher yields than older methods using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). frontiersin.org

Similarly, doubly labeled glycocholic acid, such as cholyl[1,2-¹³C₂]glycine, has been synthesized on a large scale. researchgate.net This procedure involves reacting cholic acid with ethyl [1,2-¹³C₂]glycinate hydrochloride. researchgate.net The use of the peptide coupling reagent EEDQ facilitates this conjugation, resulting in chromatographically pure products with yields greater than 90%. researchgate.net

Table 2: Synthesis of Isotope-Labeled Glycocholic Acid Derivatives

Labeled CompoundPrecursorsCondensing Agent / MethodYieldReference(s)
[1-¹³C]Glycocholic acid Cholic acid, Ethyl [1-¹³C]glycinate hydrochlorideOne-pot reaction, DMT-MMExcellent frontiersin.orgresearchgate.net
Cholyl[1,2-¹³C₂]glycine Cholic acid, Ethyl [1,2-¹³C₂]glycinate hydrochlorideN-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)>90% researchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling

Correlations between Chemical Structure and Biological Function of Bile Acid Esters

The transformation of the terminal carboxyl group of a bile acid into an ester, such as the ethyl ester of glycocholic acid, significantly modifies its physicochemical properties and, consequently, its biological function. Glycocholic acid itself is a conjugate of cholic acid and the amino acid glycine (B1666218), a process that enhances its water solubility and physiological efficacy in fat emulsification. smolecule.comcore.ac.uk The esterification of the carboxyl group at the C-24 position, for instance by reacting cholic acid with ethyl chloroformate and then glycine methyl ester followed by hydrolysis, is a key synthetic step. frontiersin.org This modification to an ethyl ester form can further alter properties like solubility and bioavailability. smolecule.com

The biological function is highly dependent on the substituents on the steroid nucleus and the side chain. For example, studies on cholic acid derivatives have shown that methylation of the carboxyl group at C-24 can lead to a significant decrease in its elicitor activity in rice leaves, indicating the free carboxyl group is important for this specific function. researchgate.net While direct studies on glycocholic acid ethyl ester's specific functions are limited, the general principle is that esterification impacts the molecule's polarity and its ability to act as a hydrogen bond donor, which can alter its interaction with biological targets. researchgate.net Esterification is a common strategy to create prodrugs, using the bile acid scaffold as a carrier to improve intestinal absorption and metabolic stability by targeting bile acid transporters. frontiersin.orgmdpi.com

Stereochemical Determinants of Bile Acid Biological Activity

The stereochemistry of the bile acid scaffold is a critical determinant of its biological activity. nih.gov Key stereochemical features include:

A/B Ring Fusion: In most mammalian bile acids, including the cholic acid backbone of glycocholic acid, the A and B rings are cis-fused (5β-stereochemistry). icepharma.commdpi.com This creates a bent, rigid structure that is distinct from other steroids and is crucial for discriminating ligands by receptors like the Farnesoid X Receptor (FXR). nih.govresearchgate.net In contrast, allo-bile acids found in some lower vertebrates have a flat A/B trans-fused (5α-stereochemistry). icepharma.com

Position and Orientation of Hydroxyl Groups: The number, position, and stereochemistry (α or β orientation) of hydroxyl groups on the steroid nucleus are paramount. core.ac.uknih.gov In glycocholic acid, the hydroxyl groups at positions C-3, C-7, and C-12 are all in the α-orientation (pointing downwards from the plane of the ring). mdpi.com This arrangement creates a hydrophilic concave α-face and a hydrophobic convex β-face, rendering the molecule amphiphilic. frontiersin.org Studies on FXR activation show that the precise orientation of these groups is vital; for example, epimerization of a hydroxyl group from α to β can dramatically decrease or abolish receptor activation. nih.govresearchgate.net A trans configuration of hydroxyl groups can create a more open ligand-binding pocket, potentially inhibiting receptor activation. nih.gov

These stereochemical features collectively define the molecule's shape and distribution of hydrophobic and hydrophilic surfaces, which dictates how it interacts with cell membranes, enzymes, and nuclear receptors. mdpi.comnih.gov

Hydrophobicity-Activity Relationships for Bile Acid Esters

The hydrophilic-lipophilic balance, or hydrophobicity, is a major determinant of the biological and toxicological properties of bile acids. frontiersin.org The hydrophobicity of bile acids generally increases with a decreasing number of hydroxyl groups. frontiersin.org The order of increasing hydrophobicity for common unconjugated bile acids is: cholic acid < chenodeoxycholic acid < deoxycholic acid < lithocholic acid. frontiersin.org

Conjugation with amino acids like glycine or taurine (B1682933), and subsequent esterification, alters this balance. Glycine conjugates are generally more hydrophobic than taurine conjugates but less hydrophobic than their unconjugated (free) counterparts. frontiersin.org Esterification of the carboxyl group, such as in this compound, would further increase the molecule's hydrophobicity by neutralizing the negative charge and adding a lipophilic ethyl group.

This hydrophobicity is directly correlated with several activities:

Membrane Interactions: More hydrophobic bile acids have a greater capacity to perturb cell membranes, which can trigger cellular signaling pathways. nih.gov Studies have shown that bile acid-induced activation of Protein Kinase Cα and subsequent membrane alterations are a function of hydrophobicity. nih.gov

Receptor and Transporter Activity: The hydrophobicity of bile salts has been observed to regulate the activity of transport proteins in the liver and intestine. mdpi.com

Enzyme Regulation: The potency of bile salts in suppressing enzymes that regulate cholesterol and bile acid synthesis increases with their hydrophobicity. researchgate.net

While a certain level of hydrophobicity is essential for functions like micelle formation and absorption enhancement, excessive hydrophobicity is often linked to cytotoxicity. frontiersin.orgfrontiersin.org

Bile Acid TypeRelative HydrophobicityKey Structural Features
Taurine-conjugated (e.g., Taurocholic acid)Least HydrophobicContains sulfonic acid group
Glycine-conjugated (e.g., Glycocholic acid)More HydrophobicContains carboxylic acid group
Unconjugated (e.g., Cholic acid)Even More HydrophobicFree carboxylic acid
Esterified (e.g., this compound)Most HydrophobicEsterified carboxylic acid

Specific Structural Features Governing Receptor Binding and Enzymatic Inhibition

The interaction of bile acid derivatives with specific biological targets is governed by precise structural features.

Receptor Binding (Farnesoid X Receptor - FXR): FXR is a key nuclear receptor that acts as a sensor for bile acids. nih.govnih.gov SAR studies have elucidated several features critical for FXR activation:

The Side Chain: The carboxyl group in the side chain is important. Conversion of this group to an alcohol does not greatly diminish FXR activation, but other modifications can have significant effects. researchgate.net

Hydroxyl Groups: The 3α, 7α, and 12α-hydroxyl groups of cholic acid (the parent of glycocholic acid) are key interaction points. The 7α-hydroxyl group, in particular, appears crucial, as its absence or epimerization to the β-position diminishes the ability to activate FXR. nih.govresearchgate.net

The Steroid Core: The rigid, bent structure resulting from the cis-fused A/B rings is essential for fitting into the FXR ligand-binding domain. nih.govresearchgate.net Bulky substituents at the β-position of the steroid nucleus tend to decrease the ability to activate FXR. nih.govresearchgate.net

Enzymatic Inhibition: Bile acid derivatives can inhibit various enzymes. For instance, bile acid methyl esters have been investigated as inhibitors of aldo-keto reductases (AKRs). researchgate.net In one study, C-ring fused bile acid tetrazoles were identified as a new class of AKR1C3 inhibitors, where the C24 carboxylate anchors to the enzyme's active site. researchgate.net Trihydroxy bile acids, like cholic acid, can also prevent the proteolytic breakdown of cholesterol esterase, thereby protecting its activity. oup.com Conversely, bile salts can reverse the inhibition of cholesterol esterase caused by lecithin. nih.gov

Structural ModificationTargetObserved Effect on ActivityReference
Epimerization of 7α-hydroxyl to 7βFXRDiminished or abolished activation nih.govresearchgate.net
Introduction of bulky alkyl group at 7β-positionFXRDiminished activation nih.gov
Methylation of C-24 carboxyl groupPhytoalexin Induction7-fold decrease in activity researchgate.net
C-ring fused tetrazoleAKR1C3Inhibition researchgate.net

Computational and Theoretical Approaches

Computational methods are increasingly used to understand the molecular basis of bile acid activity at an atomic level. acs.orgnih.gov

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insights that are difficult to obtain experimentally. acs.orgnih.govresearchgate.net MD simulations have been extensively used to study the interaction of bile salts, including glycine conjugates, with lipid bilayers. frontiersin.orgnih.gov

These simulations can reveal:

The precise location and orientation of bile acid molecules within a cell membrane. frontiersin.orgnih.gov

Specific interactions, such as hydrogen bonding between the bile acid's hydroxyl groups and the phosphate-oxygen atoms of lipids. frontiersin.org

The relatively high partitioning of polar glycine conjugates into membranes, which is explained by a long and flexible side chain that allows the charged carboxylate group to remain solvated by water while the hydrophobic steroid ring system inserts deeply into the bilayer. frontiersin.orgnih.gov

The degree of membrane perturbation caused by different bile salts, which can rationalize differences in their translocation kinetics. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor or enzyme) to form a stable complex. nih.govacs.org The output is often a binding affinity score (e.g., in kcal/mol), where a lower energy value indicates a more stable interaction. researchgate.netunirioja.es

Docking studies have been applied to various bile acid derivatives to:

Estimate binding affinities for targets like the glucocorticoid receptor, bacterial transporters, and potassium channels. researchgate.netnih.govresearchgate.net

Provide a molecular-level explanation for observed biological activity. researchgate.net

Identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. unirioja.es

Suggest pharmacophores, which are the essential ensemble of steric and electronic features necessary for optimal interaction with a specific target. For example, docking suggested that a C3 quasi-axial α-OH group and the C24 carboxyl function are part of the pharmacophore for maximizing the activity of certain potassium channels. researchgate.net

Compound ClassProtein TargetDocking Finding / Predicted Binding EnergyReference
Bile acid derivatives (e.g., dienone, oxime)Glucocorticoid Receptor (GR-LBD)Identified derivatives with moderate binding affinity. researchgate.net
Bile acids (CA, DCA, MKC)Bacterial TransportersMKC showed the most prominent binding; affinity order MKC > CA > DCA for most transporters. nih.gov
Bile acid-triclosan conjugate 5Bacterial protein 4A1R-11.52 kcal/mol acs.org
Sinapic acidLiver X Receptor (LXR)-6.65 kcal/mol unirioja.es

Bioinformatic Tools for Metabolic Pathway and Network Analysis

The analysis of the metabolic fate and network interactions of compounds such as this compound relies heavily on sophisticated bioinformatic tools. While direct metabolic studies on the ethyl ester are not extensively documented in public literature, the analytical framework is well-established through research on its parent compound, glycocholic acid. The introduction of this compound into a biological system would likely first involve hydrolysis of the ester bond to yield glycocholic acid and ethanol (B145695) frontiersin.org. Consequently, the subsequent metabolic pathway and network analysis would focus on the activities of glycocholic acid.

Bioinformatic platforms are essential for interpreting the large datasets generated from metabolomics studies, which measure the levels of numerous small molecules in a biological sample. mdpi.comembopress.org These tools enable researchers to identify metabolites, reconstruct metabolic pathways, and analyze the complex networks of biochemical reactions. mdpi.comembopress.org

Research into liver disease has utilized bioinformatic tools to construct metabolite networks and understand the role of key compounds like glycocholic acid. nih.gov Using techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), researchers can identify and quantify metabolites. nih.gov This data is then processed through various bioinformatic platforms to map the identified molecules to known metabolic pathways and build interaction networks. mdpi.comnih.gov

Several online resources and software packages are available for this purpose. They integrate data from genomics, transcriptomics, and metabolomics to provide a comprehensive view of cellular processes. mdpi.comsri.com For instance, tools can predict the metabolic pathways of an organism, analyze multi-omics datasets, and identify key points in metabolic networks that could serve as potential therapeutic targets. sri.com The analysis can reveal how a particular compound modulates physiological pathways. In the case of glycocholic acid, pathway analysis has shown its involvement in primary and secondary bile acid biosynthesis, general metabolic pathways, and bile secretion. nih.govresearchgate.net This network-level understanding helps to elucidate the mechanisms behind the compound's biological activity. nih.gov

The table below summarizes some of the bioinformatic tools and platforms used for metabolic analysis.

Table 1: Bioinformatic Tools and Platforms for Metabolomic Analysis

Tool/Platform Function Application Example Reference
MetaboAnalyst A web-based platform for comprehensive metabolomic data analysis, including statistical analysis, functional enrichment analysis, and data visualization. Used to generate PLS-DA and Random Forest models to identify key metabolites separating experimental groups. mdpi.comescholarship.org
KEGG (Kyoto Encyclopedia of Genes and Genomes) A database resource for understanding high-level functions and utilities of the biological system from molecular-level information. Used for mapping metabolites to pathways to understand their biological roles. mdpi.com
Pathway Tools A software environment for managing, analyzing, and visualizing Pathway/Genome Databases (PGDBs). Supports metabolic reconstruction, flux-balance analysis, and visualization of metabolic networks. sri.com
HMDB (Human Metabolome Database) A comprehensive, high-quality, freely accessible online database of small molecule metabolites found in the human body. Used as a public data repository for metabolite identification. mdpi.com

| Enteropathway | A metabolic pathway database for the human gut microbiota. | Provides tools for mapping and enrichment analysis of metabolites related to gut microbiome activity, such as secondary bile acids. | biorxiv.org |

Detailed research on glycocholic acid in the context of hepatocellular carcinoma (HCC) has demonstrated the power of these bioinformatic approaches. Biochemical analyses revealed that glycocholic acid levels were elevated in urine samples from patients with HCC. nih.gov Subsequent pathway analysis using bioinformatic tools suggested the modulation of several critical physiological pathways, enhancing the understanding of the compound's role in the disease's pathophysiology. nih.gov

Table 2: Metabolic Pathways Associated with Glycocholic Acid Identified via Bioinformatic Analysis

Pathway Name Description Biological Context Reference
Primary Bile Acid Biosynthesis The synthesis of cholic acid and chenodeoxycholic acid from cholesterol in the liver. Glycocholic acid is a primary conjugated bile acid formed in this pathway. nih.govresearchgate.net
Secondary Bile Acid Biosynthesis The modification of primary bile acids by gut microbiota to form secondary bile acids like deoxycholic acid and lithocholic acid. Disturbance in this pathway can alter the pool of bile acids, including glycocholic acid. nih.govresearchgate.net
Bile Secretion The transport of bile acids and other components from the liver into the bile canaliculi. Analysis of this pathway helps understand the enterohepatic circulation of glycocholic acid. nih.govresearchgate.net

| General Metabolic Pathways | A broad category encompassing interconnected pathways central to cellular function. | Links glycocholic acid to the broader metabolic network of the organism. | nih.gov |

Research Applications and Future Directions for Glycocholic Acid Ethyl Ester

Role as a Synthetic Intermediate for Advanced Bile Acid Conjugates

Glycocholic acid ethyl ester serves as a crucial starting material for the creation of more complex bile acid conjugates. Its ester group provides a reactive site for chemical modifications, allowing for the attachment of various functional groups and labels.

Preparation of Isotope-Labeled Bile Acid Standards for Research

Isotope-labeled standards are indispensable tools in metabolic research and clinical diagnostics, enabling accurate quantification of endogenous molecules. This compound is a key precursor in the synthesis of these standards.

A notable method for preparing ¹³C-labeled glycocholic acid involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent. frontiersin.org This one-pot reaction is lauded for its simplicity and efficiency, yielding relatively pure labeled glycocholic acid suitable for clinical breath tests. frontiersin.org Another established procedure for synthesizing glycine-conjugated bile acids, including isotopically labeled versions like cholyl[1,2-¹³C₂]glycine, utilizes N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling reagent. researchgate.net This method achieves high yields, making it suitable for large-scale preparations. researchgate.net The synthesis of these labeled compounds is critical for their use as internal standards in quantitative analyses by techniques like mass spectrometry. sci-hub.seisotope.com

Synthesis of Novel Bile Acid Derivatives for Biological Evaluation

The inherent structure of bile acids makes them attractive scaffolds for developing new therapeutic agents. This compound acts as a valuable intermediate in the synthesis of novel bile acid derivatives with potential biological activities.

Researchers have synthesized a variety of bile acid derivatives for biological evaluation. For instance, novel C/D ring modified bile acids have been created to explore structure-activity relationships and identify compounds that selectively activate bile acid receptors like FXR and TGR5. icepharma.com Furthermore, a series of bile acid-aromatic/heteroaromatic amides linked via amino acids have been synthesized and tested for their anti-cancer properties. nih.gov Some of these novel conjugates have demonstrated promising in vitro activity against human cancer cell lines. nih.gov The ester functionality of this compound provides a convenient starting point for these synthetic endeavors. The importance of esters as intermediates in the synthesis of a wide range of bile acid derivatives has been highlighted in the literature. researchgate.net

Analytical Standard in Bile Acid Research

The purity and well-characterized nature of this compound make it an essential analytical standard in both pharmaceutical and academic research.

Use in Quality Control and Method Validation for Pharmaceutical Research

In the pharmaceutical industry, rigorous quality control and validated analytical methods are paramount. This compound is utilized as a reference standard in these settings. It is suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and during the commercial production of glycocholic acid. synzeal.comclearsynth.com Pharmaceutical reference standards of glycocholic acid and its impurities, including the ethyl ester, are crucial for product development, stability studies, and ensuring regulatory compliance. synzeal.com

Reference Standard for Impurity Profiling and Identification in Academic Settings

In academic research, identifying and quantifying impurities in bile acid preparations is critical for accurate experimental results. This compound serves as a reference standard for this purpose. It is categorized as a glycocholic acid impurity and is used for the identification of unknown impurities in research settings. clearsynth.comsynzeal.compharmaffiliates.comanantlabs.com The availability of well-characterized standards like this compound is essential for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), for the analysis of bile acid profiles in biological samples. researchgate.netsciencepublishinggroup.com

Exploration in Chemical Biology and Material Science

The unique amphiphilic nature of bile acids, possessing both hydrophobic and hydrophilic faces, has led to their exploration in the fields of chemical biology and material science. While direct applications of this compound in these areas are still emerging, its role as a precursor to modified bile acids is significant. Bile acids have been utilized as building blocks for other molecules and have even found applications in the electronics industry as precursors for photoresist molecules in the manufacturing of integrated circuits. nih.gov The ability to chemically modify the bile acid structure, often starting from intermediates like this compound, opens up possibilities for creating novel materials and chemical probes.

Investigation as a Biosurfactant and Solubilizing Agent in Research Applications

This compound is an area of interest in research due to its structural relationship to glycocholic acid, a well-known amphiphilic biosurfactant. frontiersin.org Glycocholic acid itself is recognized for its capacity to lower surface tension and its crucial role in the emulsification and digestion of lipids. frontiersin.orgfrontiersin.org This inherent surfactant property stems from its unique molecular structure, which features both a hydrophobic steroid nucleus and a hydrophilic glycine (B1666218) conjugate. frontiersin.org

The primary application of such compounds in a research context is as solubilizing agents. Due to their amphiphilic nature, they can form micelles in aqueous solutions, creating hydrophobic microenvironments that can encapsulate and solubilize poorly water-soluble compounds. frontiersin.org This characteristic is particularly valuable in pharmaceutical research for enhancing the solubility of new chemical entities during early-stage in vitro screening and formulation development. frontiersin.org Research has shown that glycocholic acid can form mixed micelles with phospholipids (B1166683), serving as a vehicle for insoluble drugs, a principle that guides the investigation of its ester derivatives for similar or enhanced capabilities. frontiersin.org

Table 1: Comparison of Bile Acid Derivative Properties
Compound/DerivativeKey Structural FeaturePrimary Research ApplicationRelevant Physicochemical Property
Glycocholic AcidGlycine conjugated, free carboxylic acidAbsorption enhancer, biosurfactantAmphiphilic, forms micelles frontiersin.org
This compoundEthyl ester of Glycocholic AcidSynthetic precursor, potential modified surfactantIncreased hydrophobicity compared to parent acid
Cholic Acid Methyl EsterMethyl ester of Cholic AcidAntifouling agent researchPotent against marine larvae settlement researchgate.net
Deoxycholic Acid DerivativesVarying modificationsAntimicrobial researchInhibit growth of biofilm-forming bacteria researchgate.net

Application in Research on Drug Delivery System Development as an Absorption Enhancer Precursor

This compound plays a significant role in the research and development of drug delivery systems, primarily as a key intermediate in the synthesis of glycocholic acid. frontiersin.orggoogle.com Glycocholic acid is a well-established and potent absorption enhancer, particularly for oral and nasal drug delivery. frontiersin.org Its ability to improve the bioavailability of drugs with low membrane permeability is a subject of extensive research. frontiersin.org

The development of drug delivery systems often requires the chemical synthesis of excipients like glycocholic acid, and the ethyl ester is a pivotal precursor in this process. frontiersin.org A common synthetic route involves the condensation of cholic acid with glycine ethyl ester, followed by the hydrolysis of the resulting this compound to yield the final active excipient, glycocholic acid. frontiersin.orggoogle.com

The mechanism by which glycocholic acid enhances absorption is by acting on the tight junctions between epithelial cells. frontiersin.org It can interact with cellular membranes, leading to a transient and reversible opening of these junctions. This increases the permeability of the epithelial layer, facilitating the paracellular transport of hydrophilic or large-molecule drugs that would otherwise be poorly absorbed. frontiersin.org Research utilizing Caco-2 cell monolayers, a standard in vitro model of the intestinal epithelium, has demonstrated that glycocholic acid can decrease transepithelial electrical resistance (TEER), a quantitative measure of tight junction integrity. frontiersin.org Therefore, the synthesis of this compound is a critical step for researchers aiming to produce high-purity glycocholic acid for these mechanistic and formulation studies.

Emerging Research Areas and Unexplored Potentials

Advanced Mechanistic Investigations in Complex In Vitro and Ex Vivo Models

Future research is focused on elucidating the precise mechanisms of action of glycocholic acid (derived from its ethyl ester) using increasingly complex biological models. While Caco-2 monolayers are a foundational tool, advanced models are being employed to better mimic physiological conditions. frontiersin.org These include co-culture systems that incorporate mucus-producing goblet cells, and microfluidic "gut-on-a-chip" devices that simulate the peristaltic motions and fluid flow of the human intestine. These models allow for a more nuanced investigation of how bile acid-based enhancers interact with the mucosal layer and affect cellular transport dynamics.

Furthermore, ex vivo models using isolated intestinal tissue segments from animals are an emerging area. These models preserve the complex, multi-layered architecture and diverse cell populations of the native intestine, providing a more accurate assessment of absorption enhancement and potential tissue interactions. Studies using such models could provide critical data on the transient nature of tight junction modulation and the recovery of barrier function, which is essential for understanding the application profile of glycocholic acid as an excipient.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of this compound is evolving, with a focus on creating more efficient, cost-effective, and environmentally friendly processes. Traditional methods of synthesis, such as the mixed anhydride (B1165640) or acyl chloride methods, often involve hazardous reagents, harsh reaction conditions, and result in impurities that necessitate extensive purification steps like column chromatography. google.comnih.gov

Additionally, there is growing interest in sustainable sourcing of starting materials. Research into using chicken manure, which contains a high concentration of bile acids like chenodeoxycholic acid, as a sustainable bioresource is underway. researchgate.net Such precursors could potentially be modified and used in the synthesis of compounds like this compound, representing a novel approach to valorizing biological waste streams for biotechnological applications. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Bile Acid Derivatives
MethodDescriptionAdvantagesDisadvantages
Mixed Anhydride MethodCholic acid is activated with ethyl chloroformate before condensation with glycine ethyl ester. google.comEstablished procedure.Generates impurities requiring silica (B1680970) gel chromatography. google.com
Condensing Agent MethodUses agents like DCC or EEDQ to facilitate the reaction between cholic acid and glycine ethyl ester. google.comCan be effective for amide bond formation.Reagents can be expensive and difficult to remove.
Azide (B81097) MethodInvolves the creation of a reactive acyl azide intermediate. google.com-Reagents are sensitive to moisture and intermediates can be toxic/hazardous. google.com
Microwave-Assisted SynthesisUses microwave irradiation to rapidly heat the reaction mixture. nih.govSignificant rate enhancement, reduced reaction times, green approach. nih.govRequires specialized equipment.
One-Pot SynthesisAll reactants are combined in a single vessel to complete the synthesis. frontiersin.orgSimplicity, efficiency, increased yield. frontiersin.orgRequires careful optimization of reaction conditions.

Integration with Multi-Omics Approaches in Metabolomics Research

This compound and its parent compound are poised to become important tools in the field of metabolomics and systems biology. Metabolomics studies have already identified glycocholic acid as a key differential metabolite in various physiological and pathophysiological states, such as acute liver failure. frontiersin.org

The future direction lies in integrating metabolomics data with other "omics" disciplines, including genomics, transcriptomics, and proteomics. For instance, studies have shown that glycocholic acid can activate the Farnesoid X receptor (FXR), which in turn modulates the PI3K/AKT signaling pathway. frontiersin.org A multi-omics approach would involve quantifying changes in glycocholic acid levels (metabolomics), while simultaneously measuring the expression of FXR target genes (transcriptomics) and the phosphorylation status of AKT protein (proteomics). This provides a holistic view of the signaling cascade.

In this context, this compound can be used to synthesize stable isotope-labeled versions of glycocholic acid (e.g., using ¹³C or ¹⁵N). These labeled standards are invaluable in mass spectrometry-based metabolomics for accurate quantification and for metabolic flux analysis, which traces the metabolic fate of the compound through complex biological pathways. The availability of high-purity synthetic intermediates like this compound is fundamental to enabling these advanced research applications.

Q & A

Q. What are the established synthetic routes for glycocholic acid ethyl ester, and how can purity be optimized?

this compound is synthesized via conjugation of bile acids (e.g., deoxycholic acid) with glycine ethyl ester using modified Norman procedures, involving carbodiimide-mediated coupling . Critical steps include purification via DEAE-cellulose chromatography equilibrated with phosphate buffer (pH 7.0) to remove unreacted reagents . Acetylation with pyridine and acetic anhydride may also precede conjugation to enhance solubility . Purity is validated using TLC or HPLC, with isotopic labeling (e.g., [¹⁴C]-glycine) aiding in tracking synthesis efficiency .

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard due to high sensitivity. For example, LC-MS detected this compound in serum metabolomics studies, with a 5-fold dilution in methanol to reduce matrix interference . Reverse-phase high-performance thin-layer chromatography (RP-HPTLC) is also effective for assessing lipophilicity, using silica gel plates and mobile phases like methanol:water (80:20) . Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Q. What is the biological relevance of this compound in disease models?

Elevated levels of this compound in serum correlate with non-small cell lung cancer (NSCLC), where it serves as a potential biomarker (2-fold increase compared to healthy controls) . It is also implicated in phenotype modulation in ChEBI-defined disease models, particularly in bile acid metabolism disorders . Its ethyl ester group enhances membrane permeability, facilitating interactions with nuclear receptors like FXR in metabolic pathways .

Advanced Research Questions

Q. How can discrepancies in this compound levels across metabolomics studies be resolved?

Discrepancies often arise from sample preparation (e.g., ethyl acetate/methanol extraction ratios) or analytical platforms . Standardizing protocols, such as using 1 µM glycocholic acid as an internal standard , and cross-validating with machine learning models (e.g., Random Forest or SVM) can improve reproducibility . Cohort stratification (e.g., cancer subtypes) and batch-effect correction are also critical .

Q. What are the challenges in using isotope-labeled this compound for metabolic tracing?

Radiolabeled versions (e.g., [¹⁴C]-glycine or [³H]-glycine tags) require strict handling due to instability in aqueous environments . Storage in ethanol at -20°C prevents degradation. Detection limits depend on scintillation counting efficiency, with 30–60 Ci/mmol activity recommended for in vivo tracing . Quenching effects from biological matrices necessitate spike-and-recovery experiments for calibration .

Q. How does structural modification of this compound affect its receptor binding affinity?

The ethyl ester moiety increases lipophilicity (logP ~3.5), enhancing interaction with hydrophobic receptor pockets . Modifying the glycine moiety to taurine or altering hydroxyl group positions (e.g., 3α, 7α, 12α-trihydroxy vs. 3β isomers) significantly impacts binding to bile acid transporters (ASBT) and nuclear receptors . Computational docking studies (e.g., AutoDock Vina) are recommended to predict affinity changes .

Q. What statistical frameworks are optimal for validating this compound as a diagnostic biomarker?

Multivariate analysis (e.g., PCA or PLS-DA) combined with ROC curves can assess diagnostic power . In NSCLC studies, a 70:30 training:validation split with SVM achieved 85% accuracy . Bootstrapping (1,000 iterations) reduces overfitting, while Benjamini-Hochberg correction adjusts for multiple hypothesis testing in omics datasets .

Q. What methodologies improve isolation of this compound from complex biological fluids?

Solid-phase extraction (SPE) using C18 cartridges followed by methanol elution achieves >90% recovery . For challenging matrices (e.g., bile), enzymatic hydrolysis (e.g., choloylglycine hydrolase) separates conjugated and free forms . Ultracentrifugation (100,000 × g, 4°C) removes lipoprotein interference prior to LC-MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.